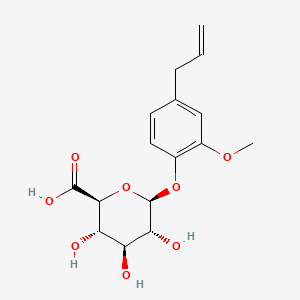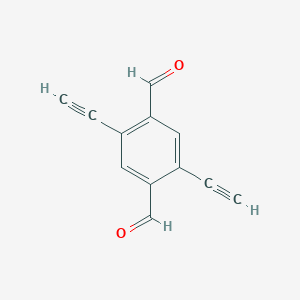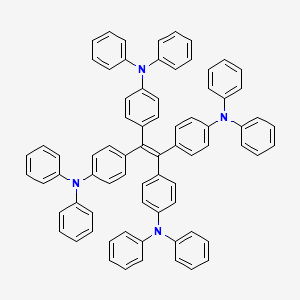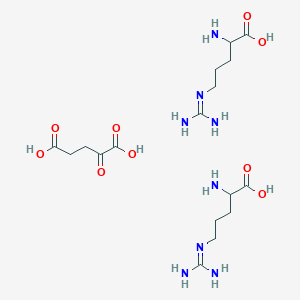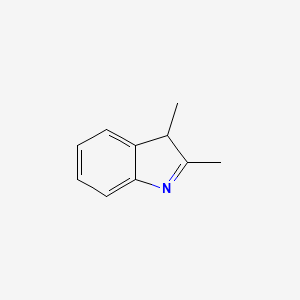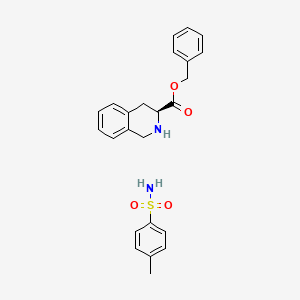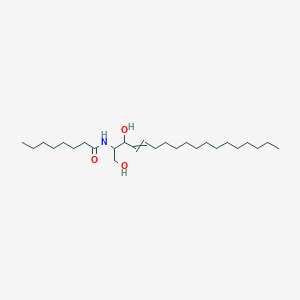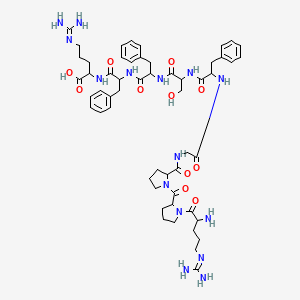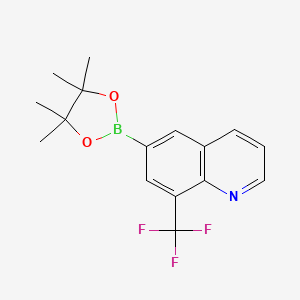![molecular formula C10H14ClN3O B13404010 [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
作用機序
The mechanism of action of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The chloropyrimidine group can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity .
類似化合物との比較
- (1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol hydrochloride
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol acetate
Uniqueness: Compared to its analogs, (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol exhibits unique reactivity due to the presence of both the chloropyrimidine and hydroxymethyl groups. This dual functionality allows for diverse chemical transformations and applications .
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
InChIキー |
CVWIFJDOCGAVOV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


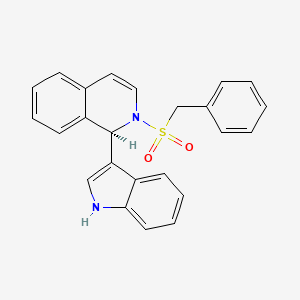

![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
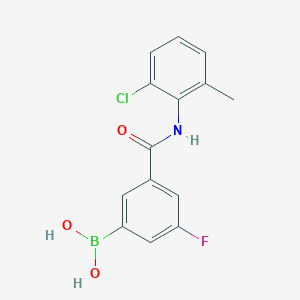
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
